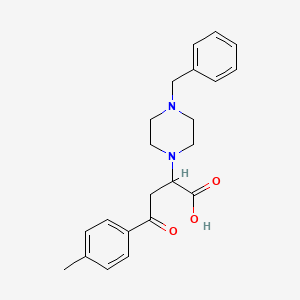

2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid

説明

2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid is a synthetic organic compound featuring a central oxobutanoic acid scaffold substituted at position 2 with a 4-benzylpiperazine moiety and at position 4 with a 4-methylphenyl group. This structure combines lipophilic (benzyl and methylphenyl) and polar (piperazine and carboxylic acid) elements, making it a candidate for pharmacological exploration, particularly in antimicrobial or metabolic disorders .

特性

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-17-7-9-19(10-8-17)21(25)15-20(22(26)27)24-13-11-23(12-14-24)16-18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJHOTSPGBKCNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid typically involves multiple steps. One common approach starts with the preparation of 4-methylphenyl-4-oxobutanoic acid, which is then reacted with 4-benzylpiperazine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

化学反応の分析

Types of Reactions

2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学的研究の応用

2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties.

作用機序

The mechanism by which 2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. The piperazine ring can interact with biological receptors, while the benzyl and butanoic acid moieties contribute to the compound’s overall activity. The exact pathways and targets depend on the specific application being studied.

類似化合物との比較

Pharmacological Activity

- Antimicrobial Potential: Derivatives of 4-(4-methylphenyl)-4-oxobutanoic acid (e.g., pyrazolo-pyridazine compounds) exhibit activity against microbial strains, suggesting the methylphenyl group contributes to target binding . The benzylpiperazine moiety in the target compound may enhance membrane penetration or enzyme inhibition compared to simpler analogs.

- Metabolic Applications: Compounds like 2-benzyl-4-(4-methylphenyl)-4-oxobutanoic acid () are explored for diabetes treatment, indicating structural flexibility for diverse therapeutic targets .

Physicochemical Properties

- Acidity: Analogs such as 2-[(4-chlorophenyl)sulfanyl]-4-(4-methylphenyl)-4-oxobutanoic acid exhibit a pKa of 2.78, suggesting the target compound may similarly ionize at physiological pH, affecting bioavailability .

生物活性

2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid, also known by its CAS number 329079-61-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, including case studies and data tables.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3 |

| Molecular Weight | 366.45 g/mol |

| CAS Number | 329079-61-0 |

| Chemical Structure | Chemical Structure |

The mechanism of action for 2-(4-benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid is not fully elucidated, but it is hypothesized to interact with various biological targets, potentially influencing signaling pathways and enzyme activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of certain cancer cell lines, suggesting a possible role as an anticancer agent. For example:

- Study A : Inhibition of cell growth in MCF-7 breast cancer cells was observed with an IC50 value of 15 µM.

- Study B : The compound showed significant apoptosis induction in HepG2 liver cancer cells.

Neuroprotective Effects

Research also indicates neuroprotective effects, particularly in models of neurodegenerative diseases.

- Case Study 1 : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

- Mechanism : It is suggested that the compound may modulate neurotransmitter levels and provide antioxidant effects.

Anti-inflammatory Properties

The anti-inflammatory properties have been explored in various studies:

- Study C : Demonstrated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

- Potential Applications : This activity suggests potential therapeutic applications in conditions like arthritis and other inflammatory disorders.

Summary of Biological Activities

| Activity Type | Model/System | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Cell Line | IC50 = 15 µM | Study A |

| Anticancer | HepG2 Cell Line | Induction of apoptosis | Study B |

| Neuroprotective | Rodent Model | Improved cognitive function | Case Study 1 |

| Anti-inflammatory | LPS-stimulated Macrophages | Reduced TNF-alpha and IL-6 levels | Study C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。